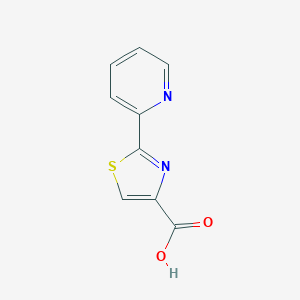
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
Cat. No. B169244
Key on ui cas rn:
115311-41-6
M. Wt: 206.22 g/mol
InChI Key: KJHHLEKGRGFSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196104B2
Procedure details


Amino-2-pyridylmethane-1-thione (1.88 g, 0.0136 mol), ethyl bromopyruvate (1.80 mL, 0.0143 mol) and EtOH (30 mL) were combined and heated to reflux. GC/MS of reaction mixture after 3 h showed total consumption of the starting materials. After cooling to RT, the solvent was removed under vacuum resulting in a dark brown oil (GC/MS m/z: 235 (M+H); GC Retention time: 10.69 min). The material was taken up in MeOH (20 mL), 1.0M LiOH—H2O (20 mL) was added and the mixture was heated to 100° C. for 14 h. After cooling to RT, the excess MeOH was evaporated and the resulting brown solid filtered. The material was washed with a minimum of H2O and dried in vacuo to give the thiazole as a brown solid.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)=[S:3].Br[CH2:11][C:12](=O)[C:13]([O:15]CC)=[O:14].CCO.O[Li].O>CO>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:2]1[S:3][CH:11]=[C:12]([C:13]([OH:15])=[O:14])[N:1]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)C1=NC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Four
|
Name
|
LiOH—H2O
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
GC/MS of reaction mixture after 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a dark brown oil (GC/MS m/z: 235 (M+H); GC Retention time: 10.69 min)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 100° C. for 14 h
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess MeOH was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting brown solid filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The material was washed with a minimum of H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

